Home > Products > Screening Compounds P93951 > Prucalopride succinate
Prucalopride succinate - 179474-85-2

Prucalopride succinate

Catalog Number: EVT-280944
CAS Number: 179474-85-2
Molecular Formula: C22H32ClN3O7
Molecular Weight: 486.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prucalopride Succinate is a selective serotonin 5-HT4 receptor agonist. [, , , ] It plays a crucial role in scientific research, particularly in the fields of analytical chemistry and pharmacology, as a subject for developing and validating analytical methods and for understanding its interaction with biological systems. [, , , , , , , , , ]

Source and Classification

Prucalopride succinate is synthesized from prucalopride, which is derived from various chemical precursors. It belongs to the class of drugs known as selective serotonin receptor agonists, specifically targeting the 5-HT_4 receptor, which plays a crucial role in gastrointestinal motility. The compound is classified under the International Nonproprietary Name (INN) system and is recognized in pharmacology for its therapeutic effects.

Synthesis Analysis

The synthesis of prucalopride succinate involves several steps, primarily focusing on the conversion of prucalopride into its succinate form.

  1. Starting Materials: The synthesis begins with prucalopride monohydrate and succinic acid.
  2. Solvent Use: The process typically employs warm ethanol as a solvent.
  3. Procedure:
    • Prucalopride monohydrate is dissolved in warm ethanol.
    • A solution of succinic acid in aqueous ethanol is added to this mixture.
    • The resulting solution is stirred for 24 hours at room temperature (approximately 23°C).
    • Following this, the precipitate is filtered, washed, and dried under vacuum at 55°C for 72 hours to yield prucalopride succinate with a high purity level (greater than 99.5% as measured by High-Performance Liquid Chromatography) .

This method ensures the production of highly pure crystalline forms of prucalopride succinate, suitable for pharmaceutical applications.

Molecular Structure Analysis

Prucalopride succinate has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C_{22}H_{30}ClN_{3}O_{4}
  • Molecular Weight: Approximately 405.94 g/mol
  • Structural Features:
    • Contains a benzofuran core that contributes to its biological activity.
    • The presence of a piperidine ring enhances its interaction with serotonin receptors.
    • The succinate moiety improves solubility and stability.

The molecular structure can be represented as follows:

Prucalopride SuccinateC22H30ClN3O4\text{Prucalopride Succinate}\rightarrow \text{C}_{22}\text{H}_{30}\text{Cl}\text{N}_{3}\text{O}_{4}
Chemical Reactions Analysis

Prucalopride succinate can undergo various chemical reactions relevant to its stability and degradation:

  1. Hydrolysis: Under acidic or basic conditions, prucalopride succinate can hydrolyze to release prucalopride and succinic acid.
  2. Oxidation: The compound may be susceptible to oxidation, particularly if exposed to strong oxidizing agents.
  3. Degradation Studies: Research indicates that prucalopride succinate exhibits stability under normal storage conditions but may degrade under extreme temperatures or pH levels .

These reactions are important for understanding the compound's shelf life and formulation stability.

Mechanism of Action

Prucalopride succinate acts primarily through agonism at the 5-HT_4 serotonin receptors located in the gastrointestinal tract.

  • Stimulation of Motility: By activating these receptors, prucalopride enhances peristalsis and accelerates colonic transit time.
  • Clinical Efficacy: This mechanism results in increased bowel movements and alleviation of constipation symptoms in patients who do not respond to traditional laxatives.

The selectivity for the 5-HT_4 receptor over other serotonin receptors minimizes side effects commonly associated with broader agonistic activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of prucalopride succinate are critical for its formulation:

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 197.2°C .
  • Solubility: Highly soluble in water due to the presence of the succinate salt form.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence how the drug is formulated into tablets or other delivery systems.

Applications

Prucalopride succinate has several important applications in medicine:

  1. Treatment of Chronic Constipation: It is primarily indicated for chronic constipation in adults, particularly when other treatments have failed.
  2. Research Applications: Studies on its mechanism have implications for understanding gastrointestinal motility disorders and developing new therapies.
  3. Pharmaceutical Development: Its synthesis methods are studied for improving drug formulation techniques and enhancing bioavailability.
Synthesis and Manufacturing Innovations

Novel Synthetic Pathways for Prucalopride Succinate Intermediates

Recent innovations in synthetic chemistry have yielded significant improvements in the production of key intermediates for Prucalopride Succinate. A patented process (WO2017137910A1) utilizes methyl 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate as a critical benzofuran precursor, enabling more efficient ring closure reactions while minimizing unwanted side products [2]. This intermediate undergoes selective hydrolysis and amidation to construct the core benzofuran scaffold essential for Prucalopride's pharmacological activity.

Concurrently, alternative routes focus on optimizing the piperidine moiety through alkyl 4-[[(4-amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-amino]-1-piperidinecarboxylate intermediates. These pathways employ protective group strategies that enhance reaction specificity during the coupling stage between the benzofuran carboxylic acid and piperidine amine components [2] [5]. The strategic selection of carbamate protecting groups (such as tert-butoxycarbonyl) significantly improves the crystalline properties of intermediates, facilitating their purification and subsequent handling.

Table: Key Intermediates in Advanced Prucalopride Succinate Synthesis Pathways

Intermediate CompoundFunction in SynthesisYield Improvement
Methyl 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylateBenzofuran core construction82% vs. 68% (traditional)
4-(N-Boc-amino)-1-(3-methoxypropyl)piperidineProtected piperidine precursor89% purity post-crystallization
Alkyl 4-[[(4-amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-amino]-1-piperidinecarboxylateCoupling-ready intermediate76% yield with 99.3% HPLC purity

These novel pathways have demonstrated reduced reaction step counts from traditional approaches, directly translating to higher overall process efficiency. By eliminating unstable intermediates that previously caused yield limitations, modern routes achieve cumulative yields exceeding 45% from starting materials – a marked improvement over historical processes that rarely surpassed 30% [2] [5]. The improved crystalline nature of these intermediates also enables more effective purification through recrystallization, establishing a foundation for high-purity final product synthesis.

Optimization of Reaction Conditions for High-Yield Production

Precise control of reaction parameters has proven crucial for maximizing Prucalopride Succinate synthesis efficiency. The coupling reaction between the benzofuran carboxylic acid derivative and piperidine amine component demonstrates significant solvent dependency, with isopropanol producing optimal yields when maintained at 60-65°C [2]. This temperature range maximizes reaction kinetics while minimizing thermal degradation pathways observed at higher temperatures. The process employs organic bases like triethylamine at stoichiometries precisely calibrated to 1.05 equivalents, sufficient for complete reaction without necessitating extensive post-reaction purification to remove excess base [5].

The critical deprotection step of the piperidine nitrogen has been optimized through catalytic hydrogenation parameters that balance reaction completion against over-reduction risks. Palladium on carbon (5% w/w) in methanol at 25-30°C under 3 bar hydrogen pressure achieves complete deprotection within 6 hours while maintaining impurity profiles below 0.5% [2]. Subsequent succinate salt formation requires strict pH control during acid addition, with optimal crystallization occurring at pH 4.2-4.5 in ethanol-water mixtures. This precise pH window ensures formation of the thermodynamically stable Prucalopride Succinate polymorph with consistent particle size distribution [5] [9].

Table: Optimized Reaction Conditions for Critical Synthetic Steps

Synthetic StepOptimal ConditionsImpact on Output
Benzofuran-piperidine couplingIsopropanol, 65°C, 1.05 eq triethylamineYield increase to 92% (from 84%)
Catalytic deprotection5% Pd/C, MeOH, 3 bar H₂, 28°CComplete conversion in 6h; impurities <0.2%
Succinate salt formationEthanol-water (3:1), pH 4.3, 5°C crystallizationPolymorphic purity >99%; particle size D90=45μm

These parameter optimizations collectively enable manufacturing-scale yields exceeding 78% for the final active pharmaceutical ingredient, significantly improving upon historical processes that typically achieved 60-65% yields. The optimized protocol maintains reaction specificity even at multi-kilogram scale, demonstrating robustness essential for commercial production [5] [9].

Purification Strategies to Minimize Brominated Byproducts

Control of brominated impurities presents a significant challenge in Prucalopride synthesis due to the reactivity of bromine-containing precursors. Advanced purification protocols employ multi-stage crystallization specifically designed to isolate and remove brominated contaminants. The primary purification utilizes solvent mixtures of methanol and water (4:1 ratio) with controlled cooling rates of 0.5°C per minute to achieve selective crystallization of the desired product while leaving impurities in solution [2]. This process reduces 5-bromo-prucalopride levels below 0.05% – a critical quality threshold established by regulatory authorities.

Supplemental purification technologies include activated carbon treatment of reaction intermediates before final salt formation. Pharmaceutical-grade carbon at 2% w/w loading in methanol effectively adsorbs residual brominated aromatic compounds without significant product loss. This step specifically targets the removal of 4-amino-5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives, which are structurally similar to desired intermediates and difficult to separate through crystallization alone [5] [9]. Implementation of in-process high-performance liquid chromatography monitoring at three critical stages (post-coupling, post-deprotection, and pre-crystallization) provides real-time impurity profiling, enabling immediate process adjustments when required.

The comprehensive approach combining crystallization optimization, carbon treatment, and analytical monitoring achieves final product with total brominated impurities below 0.15%, well within International Council for Harmonisation guidelines. These purification strategies maintain consistent active pharmaceutical ingredient quality while avoiding the need for chromatography at commercial production scales, representing a significant advancement in process economics [5].

Green Chemistry Approaches in Industrial-Scale Synthesis

The pharmaceutical industry has increasingly adopted green chemistry principles in Prucalopride Succinate manufacturing, significantly reducing environmental impact while maintaining product quality. Solvent selection strategies have shifted toward renewable and less hazardous alternatives, replacing dichloromethane with cyclopentyl methyl ether in extraction steps and substituting dimethylformamide with 2-methyltetrahydrofuran for coupling reactions [3] [5]. These replacements maintain reaction efficiency while reducing environmental, health, and safety concerns associated with traditional solvents.

Process intensification methods have dramatically reduced resource consumption through catalytic reaction designs that eliminate stoichiometric reagents. The implementation of catalytic transfer hydrogenation for deprotection avoids the high-pressure equipment required for traditional hydrogenation, reducing energy consumption by approximately 35% while maintaining equivalent yield and purity [5]. Additionally, innovative in-silico molecular docking studies have optimized solvent-ionophore interactions in purification systems, reducing experimental screening requirements by 70% and significantly decreasing solvent waste during process development [3] [7].

Table: Green Chemistry Metrics in Prucalopride Succinate Manufacturing

Green Chemistry PrincipleImplementationEnvironmental Impact Reduction
Solvent replacementDichloromethane → cyclopentyl methyl ether95% reduction in aquatic toxicity potential
Catalytic process designCatalytic transfer hydrogenation35% energy reduction; 60% metal waste decrease
Atom economy optimizationNovel intermediates with higher molecular efficiencyAtom economy improved from 48% to 73%
Waste preventionIn-silico screening instead of experimental trials70% reduction in solvent use during development

The integration of continuous manufacturing principles represents the frontier of green process innovation. Flow chemistry approaches to key reactions like the benzofuran ring formation enable precise temperature control and reaction time optimization, significantly reducing byproduct formation while improving space-time yield by 3-fold compared to batch processing [5]. These advances collectively achieve a process mass intensity reduction of 58% compared to first-generation manufacturing processes, establishing Prucalopride Succinate production as a model for environmentally conscious pharmaceutical manufacturing [3] [5] [7].

Properties

CAS Number

179474-85-2

Product Name

Prucalopride succinate

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid

Molecular Formula

C22H32ClN3O7

Molecular Weight

486.0 g/mol

InChI

InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)

InChI Key

QZRSNVSQLGRAID-UHFFFAOYSA-N

SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O

Synonyms

4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide
motegrity
prucalopride
R 093877
R093877
Resolor
resotran
resotrans

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.